molecular formula C19H23N5O2S2 B15121326 1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one

1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one

Cat. No.: B15121326
M. Wt: 417.6 g/mol
InChI Key: VPBBPECTISRWJQ-UHFFFAOYSA-N
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Description

1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a triazole ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the triazole ring through cyclization reactions. The thiomorpholine moiety is then incorporated via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the pyrrolidinone ring can produce alcohols.

Scientific Research Applications

1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-{4-[2-oxo-2-(morpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one
  • 1-benzyl-4-{4-[2-oxo-2-(piperidin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one

Uniqueness

1-benzyl-4-{4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with specific biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C19H23N5O2S2

Molecular Weight

417.6 g/mol

IUPAC Name

1-benzyl-4-[4-(2-oxo-2-thiomorpholin-4-ylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one

InChI

InChI=1S/C19H23N5O2S2/c25-16-10-15(12-23(16)11-14-4-2-1-3-5-14)18-20-21-19(27)24(18)13-17(26)22-6-8-28-9-7-22/h1-5,15H,6-13H2,(H,21,27)

InChI Key

VPBBPECTISRWJQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)CN2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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